molecular formula C104H66N8 B8232848 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile

Cat. No.: B8232848
M. Wt: 1427.7 g/mol
InChI Key: CJKKNVRMGALPTC-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile is a complex organic compound characterized by its unique structure, which includes a pyrene core and multiple terphenyl and acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile typically involves multiple steps, including the functionalization of the pyrene core and the subsequent attachment of terphenyl and acetonitrile groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions and minimize the production costs while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrene core.

    Substitution: Substitution reactions can occur at the terphenyl or acetonitrile groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrene derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or nucleic acids, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1,3,6,8-tetrakis(phenyl)-pyrene
  • 1,3,6,8-tetrakis(terphenyl)-pyrene
  • 1,3,6,8-tetrakis(acetonitrile)-pyrene

Uniqueness

What sets 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile apart from these similar compounds is its combination of multiple terphenyl and acetonitrile groups attached to the pyrene core.

Properties

IUPAC Name

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H66N8/c105-45-37-67-1-17-75(18-2-67)83-53-84(76-19-3-68(4-20-76)38-46-106)58-91(57-83)99-65-100(92-59-85(77-21-5-69(6-22-77)39-47-107)54-86(60-92)78-23-7-70(8-24-78)40-48-108)96-35-36-98-102(94-63-89(81-29-13-73(14-30-81)43-51-111)56-90(64-94)82-31-15-74(16-32-82)44-52-112)66-101(97-34-33-95(99)103(96)104(97)98)93-61-87(79-25-9-71(10-26-79)41-49-109)55-88(62-93)80-27-11-72(12-28-80)42-50-110/h1-36,53-66H,37-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKKNVRMGALPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H66N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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